REACTION_CXSMILES
|
C([NH2:5])(C)(C)C.[F:6][C:7]([F:14])([F:13])[CH2:8][S:9](Cl)(=[O:11])=[O:10]>O1CCCC1>[F:6][C:7]([F:14])([F:13])[CH2:8][S:9]([NH2:5])(=[O:11])=[O:10]
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
FC(CS(=O)(=O)Cl)(F)F
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added dropwise
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue, trifluoroacetic acid (3.3 mL) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off under reduced pressure, and purification by silica gel column chromatography (chloroform/methanol=100/0 to 5/1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(CS(=O)(=O)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66 mg | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 25.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |